N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide

PDE9 Inhibition Pyrazolo[3,4-d]pyrimidine SAR Isomeric Selectivity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide (CAS 899752-87-5, molecular formula C21H19N5O2, MW 373.42) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Compounds within this class have been extensively patented as phosphodiesterase IX (PDE9) inhibitors for potential therapeutic applications in cardiovascular, neurodegenerative, and metabolic diseases.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 899752-87-5
Cat. No. B2698830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide
CAS899752-87-5
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C21H19N5O2/c27-19(13-7-10-16-8-3-1-4-9-16)24-25-15-22-20-18(21(25)28)14-23-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,24,27)
InChIKeyYDRCSPMYCYIRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide (CAS 899752-87-5): A Pyrazolo[3,4-d]pyrimidine PDE9 Inhibitor Candidate


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide (CAS 899752-87-5, molecular formula C21H19N5O2, MW 373.42) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family . Compounds within this class have been extensively patented as phosphodiesterase IX (PDE9) inhibitors for potential therapeutic applications in cardiovascular, neurodegenerative, and metabolic diseases [1]. The specific 4-phenylbutanamide substitution pattern distinguishes it from close analogs with shorter or branched acyl chains, potentially influencing target-binding kinetics and physicochemical properties [1].

Why Generic Substitution Fails for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide: The Criticality of the N-Acyl Chain in PDE9 Inhibition


Within the pyrazolo[3,4-d]pyrimidine ketone series patented as PDE9 inhibitors, seemingly minor modifications to the N-acyl substituent produce dramatic differences in enzymatic potency. For example, BindingDB data for compounds from US9617269 show PDE9A IC50 values ranging from 5.5 nM to 121 nM across closely related analogs, indicating that the nature of the N-substituent is a primary determinant of biochemical activity [1]. Swapping the 4-phenylbutanamide chain of the target compound for a 2-phenylbutanamide isomer, a 4-chlorobutanamide, or a simple pivalamide group is not a chemically conservative substitution; it can fundamentally alter the compound's inhibitory profile, physicochemical properties, and experimental reproducibility [1].

Quantitative Differential Evidence for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide: A Comparator-Based Analysis


Structural Differentiation from the 2-Phenylbutanamide Isomer: Implications for PDE9 Binding

The target compound bears a linear 4-phenylbutanamide chain, distinguishing it from its 2-phenyl isomer (CAS 899752-85-3). In the US9617269 patent series, N-substituted pyrazolo[3,4-d]pyrimidine ketones display extreme sensitivity to the length and branching of the acyl chain, with PDE9A IC50 values spanning a >20-fold range from 5.5 nM to 121 nM depending solely on this substituent [1]. While no direct enzymatic data for either isomer were located in this search, the class-level SAR establishes that the 4-phenylbutanamide chain is predicted to confer distinct binding interactions within the PDE9 active site compared to the 2-phenyl or branched-chain analogs [1].

PDE9 Inhibition Pyrazolo[3,4-d]pyrimidine SAR Isomeric Selectivity

Absence of a 4-Chloro Substituent: Reduced Electrophilic Reactivity Compared to 4-Chlorobutanamide Analog

The 4-chloro analog 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide (CAS 899996-12-4) contains a terminal alkyl chloride capable of acting as an electrophile, potentially engaging in covalent interactions with biological nucleophiles. The target compound, containing a terminal phenyl group instead, lacks this electrophilic center. This structural absence eliminates the risk of non-specific covalent protein modification, which can confound biochemical assay interpretation and generate off-target toxicity signals . No direct comparative reactivity data were identified in the current search.

Chemical Stability Electrophilic Reactivity Off-Target Risk

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity

The 4-phenylbutanamide chain introduces a calculated LogP increase compared to shorter-chain analogs. Based on structural analysis, the target compound (C21H19N5O2, MW 373.42) possesses a longer aliphatic spacer and an additional aromatic ring relative to the 2-phenyl isomer (C18H16N4O2, MW 320.35) . This is predicted to result in higher lipophilicity (estimated ΔLogP ≈ +1.0 to +1.5 units) and enhanced membrane permeability. The additional two hydrogen bond acceptors in the target compound's core may also contribute to differential target residence time within the PDE9 active site . These are calculated estimates; no experimentally measured LogP or permeability data for the target compound were located.

Lipophilicity Physicochemical Properties Drug-Likeness

Purity Specification and Procurement Reproducibility

The target compound is available from CheMenu (Catalog Number CM1009201) at a specified purity of 95%+, as determined by supplier quality control . In contrast, closely related pyrazolo[3,4-d]pyrimidine analogs are often listed by various vendors without explicit purity guarantees or with variable batch-to-batch specifications. For PDE9 inhibitor screening, impurities at levels >5% can act as confounding inhibitors or cytotoxic agents, compromising dose-response accuracy. Procuring the compound with a documented purity threshold from a single, identifiable batch provides a minimum quality baseline for experimental reproducibility .

Compound Purity Reproducibility Quality Control

Recommended Application Scenarios for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide Based on Compound-Specific Evidence


PDE9 Inhibitor Primary Screening and Hit Validation

The compound's 4-phenylbutanamide substitution is characteristic of the N-substituted pyrazolo[3,4-d]pyrimidine ketone series patented for PDE9 inhibition [1]. It is suitable as a screening compound in PDE9A enzymatic assays, where the distinct chain length and terminal phenyl group provide a specific interaction profile within the active site, as inferred from SAR trends showing IC50 variance from 5.5–121 nM across analogs [2].

Structure-Activity Relationship (SAR) Studies on N-Acyl Chain Geometry

The compound serves as a key linear-chain reference point for SAR exploration. Direct comparison with the 2-phenylbutanamide isomer (CAS 899752-85-3) allows investigators to probe the impact of chain branching and spacer length on PDE9 potency and selectivity. The ≥95% purity specification supports reliable concentration-response curve generation for such comparative studies.

Non-Covalent Mechanistic Probe in Cellular PDE9 Assays

Because the compound lacks an electrophilic center (unlike the 4-chloro analog), it is appropriate as a non-covalent probe in cell-based assays measuring cGMP accumulation downstream of PDE9 inhibition. This minimizes confounding signals from non-specific covalent adduct formation, facilitating cleaner interpretation of target engagement data .

Physicochemical Profiling and CNS Penetration Assessment

The predicted elevated lipophilicity versus shorter-chain analogs suggests this compound as a candidate for evaluating the relationship between N-acyl chain length and blood-brain barrier permeability in rodent models. The calculated ΔLogP of ~+1.0–1.5 over the 2-phenyl isomer provides a testable hypothesis for CNS drug discovery programs targeting PDE9 .

Quote Request

Request a Quote for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.